Cas no 2246831-37-6 ((3-Ethoxyprop-1-en-2-yl)boronic acid)

(3-Ethoxyprop-1-en-2-yl)boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. Its ethylene spacer and ethoxy substituent enhance stability while maintaining reactivity, making it a valuable intermediate in pharmaceutical and materials science applications. The compound’s structural features facilitate efficient transmetalation, improving yield and selectivity in coupling reactions. Additionally, its compatibility with a range of functional groups allows for broad utility in complex molecule construction. Proper handling under inert conditions is recommended to preserve its reactivity. This reagent is particularly useful for synthesizing alkenyl-substituted compounds with high precision.
(3-Ethoxyprop-1-en-2-yl)boronic acid structure
2246831-37-6 structure
商品名:(3-Ethoxyprop-1-en-2-yl)boronic acid
CAS番号:2246831-37-6
MF:C5H11BO3
メガワット:129.950042009354
CID:5559340
PubChem ID:127011852

(3-Ethoxyprop-1-en-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • EN300-6282363
    • 2246831-37-6
    • (3-ethoxyprop-1-en-2-yl)boronic acid
    • (3-Ethoxyprop-1-en-2-yl)boronic acid
    • インチ: 1S/C5H11BO3/c1-3-9-4-5(2)6(7)8/h7-8H,2-4H2,1H3
    • InChIKey: LMTIYHYXVITLIC-UHFFFAOYSA-N
    • ほほえんだ: O(CC)CC(B(O)O)=C

計算された属性

  • せいみつぶんしりょう: 130.0801244g/mol
  • どういたいしつりょう: 130.0801244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 92.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų

(3-Ethoxyprop-1-en-2-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6282363-5.0g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
5.0g
$3479.0 2023-07-06
Enamine
EN300-6282363-0.1g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
0.1g
$1056.0 2023-07-06
Enamine
EN300-6282363-0.5g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
0.5g
$1152.0 2023-07-06
Enamine
EN300-6282363-1.0g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
1.0g
$1200.0 2023-07-06
Enamine
EN300-6282363-0.05g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
0.05g
$1008.0 2023-07-06
Enamine
EN300-6282363-2.5g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
2.5g
$2351.0 2023-07-06
Enamine
EN300-6282363-0.25g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
0.25g
$1104.0 2023-07-06
Enamine
EN300-6282363-10.0g
(3-ethoxyprop-1-en-2-yl)boronic acid
2246831-37-6
10.0g
$5159.0 2023-07-06

(3-Ethoxyprop-1-en-2-yl)boronic acid 関連文献

(3-Ethoxyprop-1-en-2-yl)boronic acidに関する追加情報

Introduction to (3-Ethoxyprop-1-en-2-yl)boronic Acid (CAS No. 2246831-37-6)

(3-Ethoxyprop-1-en-2-yl)boronic acid, with the chemical formula C₅H₉BO₃, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative has garnered attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, a pivotal method in modern synthetic chemistry. The compound's unique structure, featuring an ethoxypropenyl moiety, makes it a valuable intermediate in the development of complex molecular architectures.

The CAS number 2246831-37-6 provides a unique identifier for this chemical, ensuring precise classification and communication within the scientific community. Boronic acids, in general, are renowned for their reactivity and utility in forming carbon-carbon bonds, which is crucial for constructing intricate organic molecules. The presence of the ethoxypropenyl group in (3-Ethoxyprop-1-en-2-yl)boronic acid enhances its compatibility with various coupling partners, making it an indispensable tool in medicinal chemistry and materials science.

In recent years, advancements in synthetic methodologies have highlighted the importance of boronic acid derivatives in drug discovery. The ability to efficiently introduce these groups into molecular frameworks has streamlined the process of developing novel therapeutic agents. (3-Ethoxyprop-1-en-2-yl)boronic acid exemplifies this trend, as it serves as a building block for numerous pharmacologically relevant compounds.

One of the most compelling aspects of (3-Ethoxyprop-1-en-2-yl)boronic acid is its role in facilitating cross-coupling reactions. These reactions are fundamental to constructing complex organic molecules with high precision. The Suzuki-Miyaura coupling, in particular, has been widely adopted due to its broad substrate scope and mild reaction conditions. The ethoxypropenyl group enhances the reactivity of the boronic acid moiety, enabling efficient coupling with aryl halides and other boron-containing compounds.

The pharmaceutical industry has leveraged this compound's properties to develop innovative treatments for various diseases. For instance, boronic acid derivatives have shown promise in inhibiting enzymes that are implicated in metabolic disorders and cancer. The structural flexibility of (3-Ethoxyprop-1-en-2-yl)boronic acid allows chemists to modify its core structure, leading to the synthesis of diverse analogs with tailored biological activities.

Recent research has also explored the applications of (3-Ethoxyprop-1-en-2-yl)boronic acid in materials science. Its ability to form stable complexes with metals has opened new avenues for developing catalysts and functional materials. These materials exhibit unique properties that make them suitable for applications in electronics, coatings, and sensors.

The synthesis of (3-Ethoxyprop-1-en-2-yl)boronic acid typically involves the reaction of propenol derivatives with boron-containing reagents under controlled conditions. Advances in synthetic techniques have improved the yield and purity of this compound, making it more accessible for industrial and research applications. The development of greener synthetic routes has further underscored its environmental benefits.

In conclusion, (3-Ethoxyprop-1-en-2-yl)boronic acid (CAS No. 2246831-37-6) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its role in cross-coupling reactions and its potential applications in drug discovery and materials science highlight its importance. As research continues to evolve, this compound is expected to remain a cornerstone in the development of innovative chemical solutions.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd